molecular formula C7H12Br2N2O B2381748 5-Amino-2-(aminomethyl)phenol dihydrobromide CAS No. 2172572-90-4

5-Amino-2-(aminomethyl)phenol dihydrobromide

Cat. No. B2381748
CAS RN: 2172572-90-4
M. Wt: 299.994
InChI Key: ATTFPJLOMCPHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(aminomethyl)phenol dihydrobromide is a chemical compound with the molecular formula C7H12Br2N2O and a molecular weight of 299.994 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5-Amino-2-(aminomethyl)phenol dihydrobromide is 1S/C7H10N2O.2BrH/c8-4-5-1-2-6 (9)3-7 (5)10;;/h1-3,10H,4,8-9H2;2*1H . This compound contains a total of 20 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

5-Amino-2-(aminomethyl)phenol dihydrobromide is a powder that is stored at room temperature .

Scientific Research Applications

Catalyst in Chemical Reactions

One of the primary applications of 5-Amino-2-(aminomethyl)phenol dihydrobromide is as a catalyst in chemical reactions . For instance, it has been used in the synthesis of Rhodium nanoparticles supported on 2-(aminomethyl)phenols-modified Fe3O4 spheres . This catalyst has been used for the reduction of nitroarenes and the degradation of dyes in water . The 2-aminomethylphenol motif plays a vital role in the immobilization of rhodium nanoparticles to offer extraordinary stability .

Reduction of Nitroaromatic Compounds

The compound has been used in the reduction of nitroaromatic compounds into corresponding amines . This process is important as arylamines are key starting materials and intermediates in the production of a variety of chemicals . The reduction of nitroaromatics to aromatic amines is one of the most commonly used methods .

Degradation of Dyes

Another application of 5-Amino-2-(aminomethyl)phenol dihydrobromide is in the degradation of dyes . This is particularly important in the context of environmental pollution, as many dyes are toxic pollutants in industrial wastewater .

Synthesis of Magnetic Nanostructured Catalyst

The compound has been used in the synthesis of a magnetic nanostructured catalyst (Fe3O4@SiO2-Amp-Rh) modified with 2-(aminomethyl)phenols (Amp) . This catalyst can be easily recovered by an external magnetic field because of the presence of the magnetic core of Fe3O4, and the activity of Fe3O4@SiO2-Amp-Rh does not decrease significantly after 7 times’ recycling .

Safety and Hazards

The safety information for 5-Amino-2-(aminomethyl)phenol dihydrobromide includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

5-amino-2-(aminomethyl)phenol;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2BrH/c8-4-5-1-2-6(9)3-7(5)10;;/h1-3,10H,4,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTFPJLOMCPHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)CN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(aminomethyl)phenol dihydrobromide

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